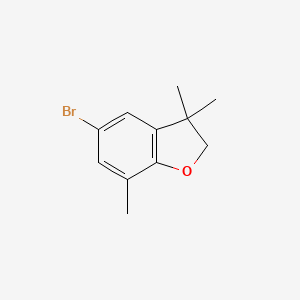
5-bromo-3,3,7-trimethyl-2H-1-benzofuran
Übersicht
Beschreibung
5-bromo-3,3,7-trimethyl-2H-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 3rd and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,3,7-trimethyl-2H-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3,7-trimethyl-2H-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products. The use of advanced purification techniques such as column chromatography and recrystallization further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-3,3,7-trimethyl-2H-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of 3,3,7-trimethyl-2H-1-benzofuran.
Wissenschaftliche Forschungsanwendungen
5-bromo-3,3,7-trimethyl-2H-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-bromo-3,3,7-trimethyl-2H-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,7-trimethyl-2H-1-benzofuran: Lacks the bromine atom, which may result in different biological activities and reactivity.
5-chloro-3,3,7-trimethyl-2H-1-benzofuran: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
5-bromo-2H-1-benzofuran: Lacks the methyl groups, which can affect its chemical behavior and biological activity.
Uniqueness
5-bromo-3,3,7-trimethyl-2H-1-benzofuran is unique due to the specific combination of the bromine atom and three methyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with biological targets and specific reactivity in chemical reactions, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H13BrO |
|---|---|
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
5-bromo-3,3,7-trimethyl-2H-1-benzofuran |
InChI |
InChI=1S/C11H13BrO/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
OXPNADISCYQTFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1OCC2(C)C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














